molecular formula C27H36N2O3S B4631971 4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine

4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine

Cat. No. B4631971
M. Wt: 468.7 g/mol
InChI Key: BYUDNESYYZREHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds typically involves condensation reactions, nucleophilic substitution, and the use of specific reagents and catalysts to achieve the desired structural features. For example, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized through condensation reactions involving piperidinyl alcohols and sulfonyl chlorides in the presence of a base like triethylamine (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray crystallography. These analyses reveal important features like bond lengths, angles, and conformational preferences. For instance, the crystal structure of a related compound demonstrated a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be assessed through their participation in reactions such as nucleophilic substitutions. The presence of functional groups like sulfonyl or benzyl groups influences their reactivity and interactions with other molecules. For example, the radioiodination of derivatives via isotopic and non-isotopic exchange reactions highlights the chemical versatility of the benzyl and sulfonyl substituted piperidines (Sadeghzadeh et al., 2014).

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic characteristics of related compounds to 4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine have been investigated through various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. These studies facilitate understanding the optimized geometrical parameters, vibrational frequencies, and electronic properties. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was thoroughly characterized, revealing insights into its structural and electronic features, including HOMO-LUMO bandgap energy, which is crucial for understanding its reactivity and interaction with biological targets. Molecular docking studies have also indicated its potential anticancer activity against specific kinase inhibitor receptors, demonstrating the compound's relevance in therapeutic research (S. Janani et al., 2020).

Synthesis and Antibacterial Activity

Derivatives of piperidine, akin to this compound, have been synthesized and analyzed for their potential antibacterial properties. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity. Such studies underscore the utility of these compounds in developing new antibacterial agents, highlighting the broad applicability of piperidine derivatives in pharmaceutical research (H. Khalid et al., 2016).

Anti-Acetylcholinesterase Activity

The anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, including those structurally related to this compound, has been a subject of interest for their potential in treating neurological disorders. Specifically, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated, showing significant activity. Such compounds provide a foundation for developing novel antidementia agents, with some derivatives demonstrating substantial affinity and selectivity toward AChE over other enzymes (H. Sugimoto et al., 1990).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O3S/c1-20-17-21(2)26(22(3)18-20)33(31,32)29-15-11-25(12-16-29)27(30)28-13-9-24(10-14-28)19-23-7-5-4-6-8-23/h4-8,17-18,24-25H,9-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUDNESYYZREHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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